Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of aprotic solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Aromatic substitution reactions can occur at the biphenyl and pyrrolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of sulfonyl groups and aromatic rings enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-phenyl-: Similar structure with a biphenyl core but lacks the sulfonyl groups.
4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carbaldehyde: Contains a biphenyl structure with a sulfonyl group but differs in the functional groups attached
Uniqueness
Methanone, [4-(methylsulfonyl)[1,1’-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]- is unique due to its combination of multiple aromatic rings and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C31H28N4O5S2 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]piperazin-1-yl]-(5-methylsulfonyl-2-phenylphenyl)methanone |
InChI |
InChI=1S/C31H28N4O5S2/c1-41(37,38)25-12-13-26(23-8-4-2-5-9-23)28(22-25)31(36)34-20-18-33(19-21-34)29-14-16-32-30-27(29)15-17-35(30)42(39,40)24-10-6-3-7-11-24/h2-17,22H,18-21H2,1H3 |
InChI Key |
XPXDBGIVSCMCMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.